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molecular formula C10H10ClN5 B8687777 5-(tert-Butylamino)-6-chloropyrazine-2,3-dicarbonitrile CAS No. 65281-79-0

5-(tert-Butylamino)-6-chloropyrazine-2,3-dicarbonitrile

Cat. No. B8687777
M. Wt: 235.67 g/mol
InChI Key: KWZLGEFHQDLLGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05093335

Procedure details

5.0 g (0.025 mol) of 2,3-dichloro-5,6-dicyanopyrazine was dissolved in 50 ml of dry tetrahydrofuran, and 25 ml of a dry tetrahydrofuran solution containing 3.7 g (0.050 mol) of tert-butylamine was dropwise added thereto at a temperature of from -15°to 0° C. After completion of the dropwise addition, the mixture was stirred for 2 hours, and the reaction solution was poured into 500 ml of water. The precipitated solid was collected by filtration and recrystallized from toluene to obtain 4.5 g of slightly yellow crystals (yield: 76.4%, melting point: 174°-176° C.).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
3.7 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
76.4%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([Cl:8])=[N:6][C:5]([C:9]#[N:10])=[C:4]([C:11]#[N:12])[N:3]=1.[C:13]([NH2:17])([CH3:16])([CH3:15])[CH3:14].O>O1CCCC1>[Cl:8][C:7]1[C:2]([NH:17][C:13]([CH3:16])([CH3:15])[CH3:14])=[N:3][C:4]([C:11]#[N:12])=[C:5]([C:9]#[N:10])[N:6]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC(=C(N=C1Cl)C#N)C#N
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
3.7 g
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropwise added
CUSTOM
Type
CUSTOM
Details
of from -15°to 0° C
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from toluene

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC(=C(N=C1NC(C)(C)C)C#N)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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